BenchChemオンラインストアへようこそ!

N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-2-(1H-pyrazol-1-yl)acetamide

Anticancer A549 NSCLC

This imidazo[1,2-a]pyridine derivative features a distinct ortho-phenyl linkage and 8-methyl substitution, creating a unique pharmacophoric geometry not found in common analogs. It differentiates from des-methyl or benzamide-linked variants, offering a specific probe for kinase selectivity panels (e.g., Eurofins KinaseProfiler) and lung adenocarcinoma viability screens (A549 IC₅₀ ~290 nM). This compound is ideal as a reference standard for SAR expansion targeting sub-100 nM potency.

Molecular Formula C19H17N5O
Molecular Weight 331.379
CAS No. 1795303-56-8
Cat. No. B2367323
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-2-(1H-pyrazol-1-yl)acetamide
CAS1795303-56-8
Molecular FormulaC19H17N5O
Molecular Weight331.379
Structural Identifiers
SMILESCC1=CC=CN2C1=NC(=C2)C3=CC=CC=C3NC(=O)CN4C=CC=N4
InChIInChI=1S/C19H17N5O/c1-14-6-4-10-23-12-17(22-19(14)23)15-7-2-3-8-16(15)21-18(25)13-24-11-5-9-20-24/h2-12H,13H2,1H3,(H,21,25)
InChIKeyWZOJQPWCVGDPPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-2-(1H-pyrazol-1-yl)acetamide (CAS 1795303-56-8): Chemical Class and Sourcing Profile


N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-2-(1H-pyrazol-1-yl)acetamide, commonly referred to as MIPPA, is a synthetic heterocyclic compound (C₁₉H₁₇N₅O; MW 331.38 g/mol) that features an imidazo[1,2-a]pyridine scaffold linked via a phenyl bridge to a pyrazole-acetamide moiety . It belongs to the broader class of 2-aryl-imidazo[1,2-a]pyridine derivatives, a privileged scaffold in medicinal chemistry associated with anticancer, kinase-inhibitory, and phosphodiesterase-modulating activities [1]. The compound is commercially available from multiple screening-compound suppliers at typical purities of ≥95% (HPLC) and is sold exclusively for research-use-only (RUO) purposes .

Why In-Class Substitution of N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-2-(1H-pyrazol-1-yl)acetamide Carries Procurement Risk


Within the imidazo[1,2-a]pyridine-pyrazole acetamide series, subtle variations in the substitution pattern – particularly at the 8-position of the imidazopyridine ring and the N-phenyl linker connectivity – produce divergent biological profiles that cannot be predicted by scaffold similarity alone . The target compound's specific ortho-phenyl linkage to the imidazo[1,2-a]pyridine C2 position, combined with the 8-methyl substituent and the pyrazol-1-yl acetamide tail, creates a unique pharmacophoric geometry. Closely related analogs such as N-(2-imidazo[1,2-a]pyridin-2-ylphenyl)-3-(1H-pyrazol-1-yl)benzamide (CAS 1797722-42-9) or N-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-1H-tetrazole-1-acetamide (CAS 1795457-20-3) differ in their hinge-binding motifs or linker electronics, leading to altered target engagement, selectivity windows, and cellular potency [1] [2]. Generic procurement based solely on scaffold class therefore risks selecting a compound with uncharacterized – or absent – activity in the intended assay system.

Quantitative Differentiation Evidence for N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-2-(1H-pyrazol-1-yl)acetamide: Comparator Analysis


Antiproliferative Activity Against A549 Non-Small-Cell Lung Cancer Cells vs. Standard Chemotherapy

In a cell-viability assay using the A549 human lung adenocarcinoma line, the target compound exhibited an IC₅₀ of approximately 290 nM, placing it within the moderate-potency range relative to the standard chemotherapeutic agent doxorubicin . While this single-point comparison against a clinical standard does not constitute a full head-to-head SAR study, it provides a benchmark for procurement decisions when selecting screening candidates for NSCLC-focused programs.

Anticancer A549 NSCLC Cell Viability

Structural Differentiation from Closest In-Class Analogs by Scaffold Connectivity

The target compound features an ortho-phenyl bridge connecting the imidazo[1,2-a]pyridine C2 position to the pyrazole-acetamide moiety . By contrast, the closely related analog N-(2-{imidazo[1,2-a]pyridin-2-yl}phenyl)-3-(1H-pyrazol-1-yl)benzamide (CAS 1797722-42-9) places the pyrazole on a benzamide extension, altering both the linker length and the H-bond donor/acceptor profile [1]. Another neighbor, N-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-1H-tetrazole-1-acetamide (CAS 1795457-20-3), replaces the pyrazole with a tetrazole, significantly modifying the heterocycle electronics and acidity (tetrazole pKa ≈ 4.5–4.9 vs. pyrazole pKa ≈ 2.5) [2]. Such connectivity differences are known to reorient the terminal heterocycle within kinase hinge regions or phosphodiesterase active sites, leading to distinct selectivity fingerprints.

Medicinal Chemistry SAR Kinase Inhibitor Scaffold Comparison

Purine-Mimetic Kinase Hinge-Binding Potential of the Imidazo[1,2-a]pyridine Core

The imidazo[1,2-a]pyridine scaffold is a well-established purine isostere that acts as an ATP-competitive kinase hinge-binding motif; the N1 nitrogen of the imidazole ring accepts a hydrogen bond from the hinge backbone NH, while the 2-substituent projects toward the solvent front or selectivity pocket [1]. The target compound's 8-methyl substituent and ortho-phenyl extension at C2 are consistent with type I or type I½ kinase inhibitor pharmacophores described across PI3K, CDK, and FLT3 inhibitor series [1] [2]. In contrast, the unsubstituted imidazo[1,2-a]pyridine analog (CAS 1797722-42-9) lacks the 8-methyl group, which may reduce hydrophobic packing with the kinase gatekeeper region, a feature correlated with potency shifts in related series [3].

Kinase Inhibition Hinge Binder ATP-Competitive Scaffold Pharmacology

Recommended Application Scenarios for N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-2-(1H-pyrazol-1-yl)acetamide Based on Available Evidence


Non-Small-Cell Lung Cancer (NSCLC) Phenotypic Screening Libraries

The reported A549 cell IC₅₀ of ~290 nM supports inclusion of this compound in medium-throughput viability screens targeting lung adenocarcinoma. Procurement for NSCLC-focused libraries is appropriate when a moderate-potency imidazo[1,2-a]pyridine derivative is sought as a chemical-probe starting point, with the understanding that follow-up SAR expansion at the pyrazole and phenyl positions may be necessary to improve potency into the sub-100 nM range.

Kinase Profiling Panel as an Imidazo[1,2-a]pyridine Type I Hinge-Binder Probe

Given the established role of imidazo[1,2-a]pyridines as purine-mimetic ATP-competitive kinase inhibitors [1], this compound is a rational candidate for broad-panel kinase selectivity screening (e.g., Eurofins KinaseProfiler or DiscoverX scanMAX). Its 8-methyl substitution and ortho-phenyl-pyrazole tail differentiate it from simpler imidazo[1,2-a]pyridine probes and may reveal unique selectivity fingerprints when benchmarked against des-methyl or benzamide-linked analogs.

Structure-Activity Relationship (SAR) Expansion Around the Pyrazole-Acetamide Linker

The pyrazol-1-yl acetamide tail provides a vector for systematic SAR exploration. Medicinal chemistry teams may procure this compound as a reference standard for synthesizing and comparing analogs with triazole, tetrazole (cf. CAS 1795457-20-3 [2]), or substituted pyrazole replacements to map the linker's contribution to target binding and cellular activity.

Negative Control or Inactive Comparator for Lead-Optimization Programs

If primary screening data ultimately show that this compound lacks activity against a specific kinase target of interest, its well-defined scaffold and the availability of structurally characterized, closely related analogs [2] [3] make it a suitable inactive or weakly-active comparator for use in target-engagement assays, cellular mechanistic studies, and crystallography campaigns to benchmark more potent leads.

Quote Request

Request a Quote for N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-2-(1H-pyrazol-1-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.